molecular formula C20H20F6N2 B15212083 (3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine CAS No. 820983-85-5

(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine

Cat. No.: B15212083
CAS No.: 820983-85-5
M. Wt: 402.4 g/mol
InChI Key: HEUAHVUYEUXKGL-INIZCTEOSA-N
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Description

(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is a complex organic compound characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the synthesis of 2-(trifluoromethyl)benzylamine, which is then reacted with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce amine derivatives.

Scientific Research Applications

(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring provides structural stability and contributes to the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group but lacks the trifluoromethyl and phenyl groups.

    3-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl and benzylamine structure but does not have the pyrrolidine ring.

Uniqueness

(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is unique due to the combination of trifluoromethyl groups, phenyl rings, and a pyrrolidine ring in its structure. This unique combination imparts specific chemical properties, such as increased lipophilicity and binding affinity, making it distinct from other similar compounds.

Properties

CAS No.

820983-85-5

Molecular Formula

C20H20F6N2

Molecular Weight

402.4 g/mol

IUPAC Name

(3S)-N,N-bis[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine

InChI

InChI=1S/C20H20F6N2/c21-19(22,23)17-7-3-1-5-14(17)12-28(16-9-10-27-11-16)13-15-6-2-4-8-18(15)20(24,25)26/h1-8,16,27H,9-13H2/t16-/m0/s1

InChI Key

HEUAHVUYEUXKGL-INIZCTEOSA-N

Isomeric SMILES

C1CNC[C@H]1N(CC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1CNCC1N(CC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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